N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide is a complex organic compound that features an indole core, a nitrobenzamide group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with an electrophilic center on the indole core.
Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be attached through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction of the nitro group.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions for substitution on the indole core.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Indoles: From electrophilic substitution reactions.
Scientific Research Applications
N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a probe to investigate the function of specific proteins or enzymes in cells.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Nitrobenzamides: Compounds like 4-nitrobenzamide and N-(4-nitrophenyl)acetamide share the nitrobenzamide group.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-sulfonic acid share the azepane ring.
Uniqueness
N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide is unique due to its combination of an indole core, a nitrobenzamide group, and an azepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c30-24(27-14-5-1-2-6-15-27)18-34-23-17-28(22-8-4-3-7-21(22)23)16-13-26-25(31)19-9-11-20(12-10-19)29(32)33/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNLCFGXUYHPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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